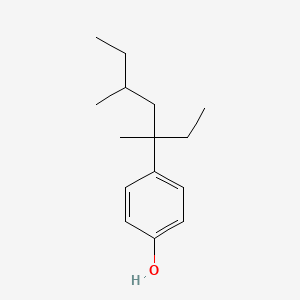

4-(1-Ethyl-1,3-dimethylpentyl)phenol

Description

Contextualization of 353-NP as a Specific Nonylphenol Isomer

4-(1-Ethyl-1,3-dimethylpentyl)phenol is a member of the nonylphenol family, which are alkylphenols characterized by a phenol (B47542) ring attached to a nine-carbon alkyl chain (a nonyl group). Nonylphenols are not typically found in nature but are the result of industrial synthesis. They are primarily used in the production of nonylphenol ethoxylates, a class of non-ionic surfactants used in a wide array of products including detergents, emulsifiers, and solubilizers.

The compound 353-NP is one of many possible structural isomers of para-nonylphenol, where the nonyl group is attached to the phenol ring at the fourth position. Its specific structure, with an ethyl group and two methyl groups at defined positions on the pentyl chain, distinguishes it from a multitude of other nonylphenol isomers. Research has identified 353-NP as a relevant isomer, sometimes being one of the more abundant, in technical nonylphenol mixtures. nih.govresearchgate.net

Delineation from Technical Nonylphenol Mixtures and Isomeric Diversity

Commercially available nonylphenol, often referred to as technical nonylphenol (tNP), is not a single chemical entity. Instead, it is a complex and variable mixture of numerous isomers. nih.govresearchgate.netnih.gov The industrial production process, which involves the alkylation of phenol with a mixture of nonenes, results in a diverse array of para-substituted isomers with differently branched alkyl chains. researchgate.netwikipedia.orgnih.gov It is estimated that technical nonylphenol can contain approximately 20 major isomers and theoretically, the number of possible constitutional isomers is 211, which expands to 550 when considering stereoisomers. nih.govresearchgate.netwikipedia.orgtandfonline.com

This isomeric complexity presents a significant challenge for researchers and regulators. Treating nonylphenol as a single compound can lead to inaccurate assessments of its environmental fate and biological effects. nih.gov The specific structure of each isomer, including the branching of the nonyl sidechain, plays a crucial role in determining its physicochemical properties and biological activity. nih.gov Therefore, 353-NP represents a single, defined component within this vast isomeric landscape.

Historical Trajectory of Research Emphasizing Defined Nonylphenol Isomers

Historically, much of the research on the environmental and biological effects of nonylphenol treated the technical mixture as a single substance. nih.gov This approach was largely due to the analytical challenges associated with separating and identifying individual isomers within the complex mixture. However, over the past few decades, there has been a significant shift in the scientific community towards an isomer-specific approach. nih.gov

Advances in analytical techniques, such as high-resolution gas chromatography-mass spectrometry (GC-MS), have enabled the separation and identification of individual nonylphenol isomers in environmental and biological samples. tandfonline.comoup.com This has allowed researchers to investigate the properties and behaviors of defined isomers like 353-NP. This move towards isomer-specific research has been driven by the growing understanding that the biological effects, such as estrogenic activity, and environmental behavior, such as biodegradability, can vary significantly from one isomer to another. nih.govnih.govnih.gov

Significance of Isomer-Specific Research in Environmental and Mechanistic Studies

The emphasis on isomer-specific research is crucial for obtaining a more accurate and nuanced understanding of the environmental risks and biological mechanisms associated with nonylphenols. nih.govnih.govsolubilityofthings.comcurlyarrows.com The structure of the alkyl side chain has a profound impact on how a particular nonylphenol isomer interacts with biological systems and behaves in the environment.

Furthermore, the biodegradability of nonylphenol isomers is also structure-dependent. nih.govtandfonline.com Some isomers are more resistant to degradation in the environment, leading to their persistence and potential for bioaccumulation. Neglecting these isomer-specific differences can result in an underestimation or overestimation of the environmental risks posed by nonylphenol contamination. nih.gov Therefore, studying defined isomers like this compound is essential for developing accurate environmental quality standards and for elucidating the precise molecular mechanisms through which these compounds exert their effects.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Common Name | 353-NP |

| IUPAC Name | This compound |

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| CAS Number | 186825-36-5 |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylheptan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-12(3)11-15(4,6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIHVIPUIXFRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(CC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029290 | |

| Record name | 4-(3,5-Dimethyl-3-heptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

186825-36-5 | |

| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186825-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186825365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,5-Dimethyl-3-heptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-ETHYL-1,3-DIMETHYLPENTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5394ZPD91W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for 353 Np

Foundational Synthetic Methodologies

The principal route for synthesizing 4-(1-Ethyl-1,3-dimethylpentyl)phenol involves the direct alkylation of phenol (B47542) with a suitable branched tertiary nonyl alcohol. This method, a classic example of a Friedel-Crafts alkylation, allows for the introduction of the complex nonyl group onto the aromatic ring.

Friedel-Crafts Alkylation of Phenol with Branched Tertiary Nonylalcohols

The Friedel-Crafts alkylation of phenol with a branched tertiary nonyl alcohol, specifically 3,5-dimethyl-3-heptanol, is the most direct method for producing this compound. This reaction involves the electrophilic attack of a carbocation, generated from the alcohol, on the electron-rich phenol ring. The substitution predominantly occurs at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions.

The reaction is catalyzed by a Lewis acid, with boron trifluoride (BF3) being a commonly employed catalyst. The BF3 activates the tertiary alcohol by coordinating to the hydroxyl group, facilitating the formation of a tertiary carbocation. This carbocation then acts as the electrophile in the substitution reaction.

While specific optimal conditions can vary, the reaction is typically carried out under controlled temperature and pressure. The molar ratio of the reactants and the concentration of the catalyst are critical parameters that influence the yield and purity of the product. The table below summarizes typical components and conditions for this type of reaction.

| Component | Role | Typical Conditions/Examples |

| Phenol | Aromatic Substrate | Reactant |

| 3,5-Dimethyl-3-heptanol | Alkylating Agent | Reactant |

| Boron Trifluoride (BF3) | Lewis Acid Catalyst | Catalytic amounts |

| Solvent | Reaction Medium | Often run neat or with a non-polar solvent |

| Temperature | Reaction Parameter | Elevated temperatures, e.g., 120-160°F |

| Pressure | Reaction Parameter | Atmospheric pressure |

A general representation of the reaction is as follows:

C6H5OH + C9H19OH --(BF3)--> (C9H19)C6H4OH + H2O

The alkylating agent, 3,5-dimethyl-3-heptanol, possesses a chiral center at the C5 position. The Friedel-Crafts alkylation reaction itself generates a new chiral center at the C3 position of the nonyl chain. As a result, the product, this compound, is formed as a mixture of diastereomers. The synthesis of a related isomer, 4-(3',5'-dimethyl-3'-heptyl)-phenol (p353NP), has been reported to yield a diastereomeric mixture researchgate.net. The separation of these diastereomers can be challenging and often requires chromatographic techniques. For many commercial and environmental applications, the isomeric mixture is used without separation.

Development of Preparative and Large-Scale Synthesis Protocols

The industrial production of nonylphenols, including this compound, relies on the large-scale implementation of the Friedel-Crafts alkylation. For preparative and large-scale synthesis, the reaction is often carried out in stirred reactors where temperature and reactant addition can be carefully controlled. Ion-exchange resins, such as sulfonated styrene/divinylbenzene copolymers, can also be used as solid acid catalysts, offering advantages in terms of catalyst recovery and reuse.

A continuous process might involve feeding a suspension of phenol, the branched nonene (the dehydrated form of the nonyl alcohol), and the catalyst into a reactor. The product stream is then subjected to fractional distillation to separate the desired 4-nonylphenol (B119669) isomer from unreacted starting materials and other byproducts. For specific, highly branched isomers like this compound, the synthesis may start from more defined precursors to achieve higher purity of the desired isomer.

Synthesis of Isotopically Labeled Analogues

Isotopically labeled analogues of this compound are essential tools for conducting environmental fate and metabolism studies. These labeled compounds allow for sensitive and accurate tracking of the substance in complex environmental and biological matrices.

Radiochemical Labeling for Environmental Fate and Metabolism Studies (e.g., Ring-[14C]-labeled Phenol Precursors)

For environmental fate and metabolism studies, this compound can be radiolabeled with carbon-14 (¹⁴C). A common strategy involves using phenol uniformly labeled with ¹⁴C in the aromatic ring (ring-[¹⁴C]-phenol) as the starting material. This labeled phenol is then subjected to the Friedel-Crafts alkylation with 3,5-dimethyl-3-heptanol in the presence of a BF3 catalyst.

A study on the synthesis of a closely related isomer, ring-¹⁴C-labeled 4-(3',5'-dimethyl-3'-heptyl)-phenol, provides insight into this process. In this synthesis, the crude product was obtained with a high radiochemical purity, and in some cases, purification was not necessary. The specific activity of the final product is a critical parameter and can be tailored by adjusting the ratio of labeled to unlabeled phenol in the starting material.

The table below summarizes the results from the synthesis of a ¹⁴C-labeled nonylphenol isomer, demonstrating the feasibility of this approach for preparing labeled this compound.

| Parameter | Value |

| Labeled Precursor | Ring-[¹⁴C]-phenol |

| Radiochemical Yield | 76.0% |

| Specific Activity | 298 MBq/mmol |

| Radiochemical Purity | 96.9% |

This method provides a robust means of producing the necessary radiolabeled compounds for crucial environmental research.

Stable Isotope Labeling for Analytical Quantification (e.g., Ring-[13C6]-labeled)

The synthesis of isotopically labeled internal standards is crucial for the accurate quantification of environmental contaminants like this compound (353-NP) in complex matrices. Ring-[13C6]-labeled 353-NP is a preferred standard for mass spectrometry-based methods, as the six carbon-13 atoms in the aromatic ring provide a distinct mass shift without significantly altering the compound's chemical properties.

The most direct synthetic route to Ring-[13C6]-353-NP involves the use of [¹³C₆]-Phenol as the starting material. nih.gov This labeled precursor is commercially available and serves as an excellent foundation for building more complex phenolic compounds. nih.govnih.gov The synthesis proceeds via a Friedel-Crafts alkylation reaction, a well-established method for attaching alkyl groups to an aromatic ring. nih.govgoogle.com

In this reaction, [¹³C₆]-Phenol is reacted with an appropriate alkylating agent, such as an alcohol or alkene corresponding to the 1-ethyl-1,3-dimethylpentyl side chain, in the presence of an acid catalyst. The hydroxyl group of the phenol is a strong activating group and directs the incoming alkyl group primarily to the para position, yielding the desired 4-substituted product with high regioselectivity. The use of a large excess of the labeled phenol can help suppress the formation of di-alkylated byproducts.

Table 1: Properties of Ring-[13C6]-labeled this compound

| Property | Value |

| IUPAC Name | This compound-¹³C₆ |

| Molecular Formula | ¹³C₆C₉H₂₄O |

| Application | Internal standard for analytical quantification |

Directed Synthesis of 353-NP Metabolites and Derivatives

The directed synthesis of derivatives of 353-NP allows for the investigation of its metabolic fate and the creation of novel compounds with potentially different properties. Standard electrophilic aromatic substitution reactions are employed to introduce functional groups onto the phenolic ring with high regioselectivity.

Halogenated Derivatives (e.g., 2-Bromo-353-NP)

Halogenated derivatives, such as 2-Bromo-4-(1-Ethyl-1,3-dimethylpentyl)phenol, are synthesized through the electrophilic bromination of the parent compound. The hydroxyl group is a powerful activating group that directs electrophiles to the ortho and para positions. Since the para position is already occupied by the bulky 1-ethyl-1,3-dimethylpentyl group, bromination occurs selectively at one of the two equivalent ortho positions.

A common and effective method involves the direct bromination of the 4-alkylphenol substrate using a brominating agent like elemental bromine (Br₂). The reaction is typically carried out in an inert solvent, such as chloroform or dichloroethane, at controlled, often low temperatures (-20°C to 0°C) to enhance selectivity and minimize the formation of di-brominated or other side products. patsnap.comgoogle.com This approach is analogous to established procedures for the synthesis of related compounds like 2-bromo-4-methylphenol from p-cresol. patsnap.comquickcompany.in More modern methods may utilize an ammonium salt catalyst in conjunction with a halogenating agent to achieve high ortho-selectivity. scientificupdate.com

Nitrated Derivatives (e.g., 2-Nitro-353-NP)

The synthesis of nitrated derivatives, specifically 2-Nitro-4-(1-Ethyl-1,3-dimethylpentyl)phenol, also relies on electrophilic aromatic substitution. As with bromination, the activating hydroxyl group and the blocked para position ensure that the nitro group (NO₂⁺) is directed to an ortho position on the aromatic ring.

A straightforward method for this transformation is the direct nitration of the parent 4-alkylphenol using nitric acid (HNO₃) in a suitable solvent like acetic acid or ethyl acetate at controlled temperatures. prepchem.comprepchem.com However, to achieve higher yields and regioselectivity while avoiding oxidative side products often associated with traditional nitration, milder reagents are preferred. A facile and highly regioselective method for the ortho-nitration of phenols employs cerium (IV) ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate (NaHCO₃) at room temperature. umich.eduresearchgate.net This system generates the nitrating species under conditions that are well-tolerated by a range of substituted phenols, leading to the desired ortho-nitro product in high yield. umich.edu

Table 2: Key Synthesized Derivatives of 353-NP

| Derivative Name | Molecular Formula | Key Synthesis Reaction |

| 2-Bromo-353-NP | C₁₅H₂₃BrO | Electrophilic Bromination |

| 2-Nitro-353-NP | C₁₅H₂₃NO₃ | Electrophilic Nitration |

Advanced Analytical Characterization of 353 Np and Its Isomers

Chromatographic Separation Techniques for Isomer Profiling

The intricate nature of technical nonylphenol, which can contain over a hundred different isomers, presents a formidable challenge for analytical separation. Gas chromatography has emerged as a powerful tool for unraveling these complex mixtures.

Gas Chromatography (GC) for Resolution of Complex Mixtures

Gas chromatography (GC) is a cornerstone technique for the separation of volatile and semi-volatile compounds, making it highly suitable for the analysis of nonylphenol isomers. High-resolution capillary GC columns, some extending to 100 meters in length and offering over 400,000 theoretical plates, have enabled the separation of a significant number of para-isomers of nonylphenol. oup.com The choice of analytical column, carrier gas linear velocity, and the oven temperature program are critical factors that influence the separation of these isomers. shimadzu.com For instance, using an Rxi-5ms analytical column (30 m × 0.25 mm I.D., 0.25 µm) with a specific carrier gas linear velocity has been shown to separate thirteen different nonylphenol isomers. shimadzu.com

To further enhance separation capabilities, comprehensive two-dimensional gas chromatography (GC × GC) has been employed. This technique provides a significant increase in peak capacity and resolution, allowing for the detection of 153 to 204 alkylphenol peaks in commercial technical nonylphenol samples, with 59 to 66 of those being identified as 4-nonylphenol (B119669) isomers. nih.govusgs.gov GC × GC coupled with time-of-flight mass spectrometry (ToFMS) has proven to be a promising technology for the isomer-specific determination of nonylphenols, revealing previously undetectable components. nih.govusgs.govusgs.govtandfonline.com

Challenges Associated with Co-eluting Isomers in Technical Nonylphenol

A primary difficulty in the analysis of technical nonylphenol is the co-elution of its numerous isomers. nih.govresearchgate.net Standard gas chromatography-mass spectrometry (GC-MS) protocols often result in the detection of around 20 peaks, many of which represent multiple co-eluting isomers. nih.govresearchgate.net This chromatographic overlap complicates accurate identification and quantification. The similar physicochemical properties of the isomers make their complete separation a challenging task, even with high-resolution detectors. researchgate.net This analytical hurdle has spurred the development of more advanced techniques, such as GC × GC and tandem mass spectrometry, to resolve these complex co-elutions. nih.govtandfonline.comresearchgate.net

Spectrometric Methods for Structural Elucidation and Identification

Mass spectrometry, particularly when coupled with gas chromatography, is indispensable for the structural elucidation and definitive identification of nonylphenol isomers like 4-(1-Ethyl-1,3-dimethylpentyl)phenol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting

Gas chromatography-mass spectrometry (GC-MS) serves as a fundamental tool for obtaining molecular fingerprints of the separated isomers. nih.govresearchgate.net The mass spectra generated provide information about the molecular weight and fragmentation patterns of the compounds. Analysis of these spectra allows for the classification of isomers into distinct groups based on the substitution pattern of the alpha-carbon on the alkyl chain. oup.com For example, the fragmentation pathways of reference isomers, including this compound, have been investigated in detail to serve as models for interpreting the spectra of unknown nonylphenol isomers. nih.govresearchgate.net However, due to the complexity of the isomer mixture, GC-MS analysis alone can be limited, and further research is often needed to enhance the separation of these isomers using more sophisticated methods. mdpi.com

Table 1: GC-MS Operating Conditions for Isomer Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5977B or similar |

| Column | DB-5ms capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 230 °C |

| Ion Source Temperature | 230 °C |

| Oven Temperature Program | Initial 80°C, ramp 10°C/min to 180°C, ramp 3°C/min to 240°C, hold |

| Mass Spectrometer Mode | Selected Ion Monitoring (SIM) |

This table presents typical operating parameters for GC-MS analysis of nonylphenol isomers. mdpi.com

Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Specificity

To overcome the limitations of conventional GC-MS, tandem mass spectrometry (GC-MS/MS) is employed. This technique offers significantly enhanced selectivity and specificity, which is crucial for distinguishing between co-eluting isomers. shimadzu.comnih.govresearchgate.net By performing a second stage of mass analysis, GC-MS/MS can isolate a specific precursor ion from a complex mixture and then fragment it to produce a unique product ion spectrum. This process allows for the selective detection of target isomers even in the presence of interfering compounds. shimadzu.com The use of a triple quadrupole gas chromatograph-mass spectrometer in MS/MS mode has been shown to achieve high-sensitivity and selective detection of 4-nonylphenol isomers. shimadzu.comthermofisher.com

Ion trap mass spectrometers have proven particularly effective in the analysis of nonylphenol isomers. nih.govresearchgate.net Product ion mass spectrometry performed using ion trap technology enhances the selectivity of detection, leading to improved gas chromatographic resolution and more confident structure assignment of the isomers. nih.govresearchgate.net The fragmentation pathways of reference isomers, such as this compound, have been studied in detail using this technology. nih.govresearchgate.net The data obtained from GC-MS/MS with an ion trap, often processed using multivariate statistics like cluster analysis, allows for the classification of isomers based on common structural features reflected in their mass spectra. nih.govresearchgate.net

Table 2: Investigated Nonylphenol Reference Isomers

| Compound Name | Abbreviation |

|---|---|

| 4-(1-Ethyl-1,4-dimethylpentyl)phenol (B29123) | NP1 |

| 4-(1,1,5-Trimethylhexyl)phenol | NP2 |

| This compound | NP3 |

This table lists reference nonylphenol isomers used in fragmentation pathway studies. nih.govresearchgate.net

Elucidation of Fragmentation Pathways as a Basis for Isomer Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification of nonylphenol isomers. oup.com The fragmentation patterns observed in the mass spectra provide crucial information for distinguishing between different isomeric structures. In a study that investigated the fragmentation pathways of several reference NP isomers, including this compound, it was found that the structure of the alkyl side chain dictates the fragmentation. nih.gov

The mass spectra of para-substituted alkylphenols typically show a molecular ion peak followed by cleavage of the alkyl group. oup.com For branched isomers like this compound, the fragmentation is influenced by the substitution on the alpha-carbon of the alkyl chain. oup.com The analysis of mass spectra allows for the classification of isomers into distinct groups based on these fragmentation patterns. oup.com For instance, isomers with an α-ethyl-α-methyl structure exhibit characteristic fragmentation. A study of various nonylphenol isomers showed that those with an α-methyl-α-n-propyl structure have a base peak at m/z 121 and significant peaks at m/z 163 and 177. tandfonline.com Another group with an α-methyl-α-isopropyl configuration also shows a base peak at m/z 121, with a major peak at m/z 177 resulting from the cleavage of the isopropyl group. tandfonline.com

Key characteristic ions for identifying various nonylphenol isomers in mass spectrometry include m/z 107, 121, 135, 149, and 163. google.com These ions correspond to different fragmentation products of the nonylphenol molecule and their relative abundances can be used to differentiate between isomers.

A comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) has been shown to significantly enhance the resolution and identification of NP isomers, allowing for the tentative identification of over 100 components in a technical mixture. usgs.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Positional and Stereochemical Assignments

For example, in the ¹H-NMR spectrum of a related compound, 1,4-dimethylbenzene, the symmetry of the molecule results in only two distinct chemical environments for the hydrogen atoms, leading to two peaks with an integrated proton ratio corresponding to the aryl and methyl protons. docbrown.info Similarly, for this compound, the number of signals, their chemical shifts, and their splitting patterns in both ¹H and ¹³C NMR spectra would provide unambiguous evidence for the positions of the ethyl and dimethyl groups on the pentyl chain, as well as confirming the para-substitution on the phenol (B47542) ring. The synthesis of various nonylphenol isomers has been reported, with characterization performed by GC-MS and NMR spectroscopy, highlighting the importance of these techniques in confirming the structures of the synthesized compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is a valuable tool for confirming the presence of specific functional groups within a molecule. tutorchase.com In the case of this compound, IR spectroscopy would be used to validate the presence of the hydroxyl (-OH) group and the substituted benzene (B151609) ring.

The IR spectrum of a phenol typically shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The exact position and shape of this band can be influenced by hydrogen bonding. The spectrum would also exhibit absorptions characteristic of the C-O stretching vibration and the aromatic C-H and C=C stretching vibrations. tutorchase.comresearchgate.net The NIST Chemistry WebBook provides general IR spectral data for nonylphenol, which can serve as a reference for identifying these characteristic absorptions. nist.govnist.gov While a specific spectrum for this compound is not provided, the general principles of IR spectroscopy confirm its utility in verifying the fundamental structural components of the molecule. tutorchase.com

Multivariate Statistical Analysis in Isomer Characterization

The complexity of nonylphenol isomer mixtures often requires advanced data analysis techniques to extract meaningful information from analytical data.

Cluster Analysis for Classification Based on Spectrometric Signatures

Cluster analysis is a multivariate statistical method that can be used to classify complex datasets based on similarities in their characteristics. researchgate.net In the context of nonylphenol analysis, cluster analysis of mass spectrometric data has been successfully employed to group isomers with common structural features. nih.gov By processing GC-MS/MS data with multivariate statistics, researchers were able to classify nonylphenol isomers, which aided in the interpretation of spectra from unknown isomers. nih.gov This approach allows for the identification of structural similarities between different isomers based on their fragmentation patterns, even when they co-elute during chromatographic separation. nih.gov

Role of 353-NP as an Analytical Reference Material

The accurate quantification of nonylphenols in various matrices is crucial for assessing their environmental impact and potential risks to human health.

Importance in Method Development for Nonylphenol Analysis in Environmental Health

The use of well-characterized analytical reference materials is essential for the development and validation of reliable analytical methods. dphen1.comnih.gov this compound (353-NP) and other synthesized nonylphenol isomers serve as crucial reference compounds for this purpose. nih.govnih.gov Given that the estrogenic effects and environmental degradation of individual 4-nonylphenols are highly dependent on the structure of the alkyl side chain, an isomer-specific approach to analysis is necessary. nih.govnih.gov

The availability of pure, characterized isomers like 353-NP allows for the optimization of chromatographic separation and mass spectrometric detection methods. nih.gov These reference standards are used to determine retention times, fragmentation patterns, and response factors, which are all critical parameters for the accurate quantification of these compounds in complex environmental and biological samples. nih.govdphen1.commdpi.com The development of methods for determining nonylphenol isomers in various matrices, such as landfill leachate, municipal wastewater, and food, relies on the use of such standards to ensure the accuracy and reliability of the results. usgs.govmdpi.com

Environmental Dynamics and Biotransformation of 353 Np

Occurrence and Environmental Distribution Patterns

The distribution of 353-NP in the environment is a direct consequence of its widespread use and subsequent release through wastewater effluent and sewage sludge disposal. While data specifically isolating the 353-NP isomer is limited, the general patterns of nonylphenol distribution provide a strong indication of its likely environmental behavior.

Sewage sludge is a significant reservoir for nonylphenols, including presumably the 353-NP isomer. nih.govnih.gov The anaerobic conditions often present in sludge treatment processes can favor the formation of 4-nonylphenol (B119669) from its parent compounds, nonylphenol polyethoxylates. nih.gov Studies have reported high concentrations of total nonylphenols in anaerobically digested sewage sludge, with levels that can be several times higher than those found in sludges from aerobic treatment processes. nih.govnih.gov

When sewage sludge is applied to land as a fertilizer, these compounds can be introduced into the soil environment. The persistence and potential for uptake by plants or leaching into groundwater are areas of ongoing research. The data in the table below, while pertaining to the broader category of nonylphenols, illustrates the significant concentrations that can be found in sewage sludge.

Table 1: Concentrations of Total Nonylphenols in Sewage Sludge

| Source/Location | Treatment Process | Concentration (mg/kg dry weight) |

| New York State, USA (5 WWTPs) | Anaerobic Digestion | Mean: 1500; Max: 1840 |

This data represents total nonylphenols and is indicative of the potential for 4-(1-Ethyl-1,3-dimethylpentyl)phenol to be present in similar matrices.

Degradation Pathways and Metabolite Formation

The biotransformation of this compound is a critical process that determines its ultimate environmental fate. Research has focused on its degradation under both aerobic and anaerobic conditions, particularly within river sediments and sewage sludge treatment systems.

In aerobic river sediments, the biodegradation of nonylphenols is known to occur, with bacteria playing a crucial role. nih.govnih.gov Studies on the biodegradation of nonylphenols in river sediments have shown that the degradation rates can be influenced by environmental factors such as temperature and the presence of other chemicals. nih.gov For the specific isomer 4-(1-ethyl-1,4-dimethyl-pentyl)phenol, research has identified that Sphingomonas species are capable of initiating its biodegradation. ethz.ch The process is dependent on molecular oxygen and begins with an ipso-hydroxylation, which is the hydroxylation at the carbon atom of the alkyl substituent that is attached to the phenol (B47542) ring. ethz.ch This initial step is a key feature of the aerobic degradation pathway.

The metabolic transformation of this compound has been specifically studied in the context of activated sludge from municipal wastewater treatment plants. The bacterium Sphingomonas xenophaga Bayram, isolated from such an environment, has demonstrated the ability to use 4-(1-ethyl-1,4-dimethylpentyl)phenol (B29123) as a sole source of carbon and energy. researchgate.net This indicates that specialized microorganisms in sewage sludge can actively break down this compound. The degradation process involves an initial hydroxylation at the ipso-position, forming a 4-alkyl-4-hydroxy-cyclohexa-2,5-dienone. researchgate.net This is followed by a rearrangement involving a 1,2-C,O shift of the alkyl group, leading to the formation of a 4-alkoxyphenol, from which the alkyl chain can be cleaved. researchgate.net

The primary degradation products of 4-(1-ethyl-1,4-dimethyl-pentyl)phenol have been identified through detailed metabolic studies. The aerobic degradation by Sphingomonas species leads to the formation of two main products: hydroquinone (B1673460) and a nonanol that retains the structure of the original nonyl side chain. ethz.ch The bacterial strain can utilize the hydroquinone as a carbon and energy source, while the nonyl alcohol is released as a byproduct. ethz.ch

In a proposed minor pathway, a 1,2-C,O shift of the alkyl group is thought to form a 4-alkoxyphenol intermediate. ethz.ch A subsequent hydroxylation leads to a hemiketal, which then spontaneously decomposes to p-benzoquinone and the nonyl alcohol. The p-benzoquinone is then rapidly converted to hydroquinone. ethz.ch

The key identified degradation products are summarized in the table below.

Table 2: Primary Degradation Products of this compound

| Degradation Product | Chemical Formula | Formation Pathway |

| Hydroquinone | C₆H₆O₂ | Major and minor aerobic pathways |

| Nonanol (isomer-specific) | C₉H₂₀O | Major and minor aerobic pathways |

| p-Benzoquinone | C₆H₄O₂ | Intermediate in minor aerobic pathway |

Isomer-Specific Environmental Persistence and Mobility

The environmental behavior of nonylphenols (NPs) is not uniform across all its isomeric forms. chemeo.com The unique structural characteristics of each isomer, such as the branching of the alkyl chain, significantly influence their persistence and mobility in the environment. chemeo.com For this compound, its specific branched structure dictates its interaction with environmental matrices and its susceptibility to degradation processes.

The biodegradation of nonylphenols is a primary pathway for their removal from the environment and is influenced by a variety of factors including temperature, pH, and the presence of microbial populations capable of metabolizing these compounds. epa.govresearchgate.net Studies have shown that the degradation of nonylphenols can occur under both aerobic and anaerobic conditions, although the rates and efficiencies of these processes can vary significantly. epa.govresearchgate.net For instance, the aerobic degradation of nonylphenol in sewage sludge and sediments can have half-lives ranging from a few days to nearly one hundred days. epa.gov In the absence of oxygen, under anaerobic conditions, the degradation process is generally slower. researchgate.net

The structure of the nonylphenol isomer plays a critical role in its biodegradability. Research indicates that branched isomers, such as this compound, may exhibit different degradation rates compared to linear isomers. Some studies suggest that certain branched isomers are more resistant to microbial degradation. For example, one study noted that a branched ¹⁴C-nonylphenol isomer showed only a slight loss after extended periods in both lake water and sediment, indicating its resistance to biodegradation.

Furthermore, the presence of specific microorganisms is a key determinant in the breakdown of these compounds. For instance, bacterial strains like Sphingomonas xenophaga have been shown to utilize certain nonylphenol isomers as a carbon source, leading to their degradation. The specific branching pattern of the alkyl chain, such as the α-quaternary carbon in some isomers, can affect the substrate specificity of the degrading enzymes.

Sunlight can also contribute to the degradation of nonylphenols in the surface layers of natural waters through photolysis, with a reported half-life of 10-15 hours for nonylphenol in general. aloki.hu However, once adsorbed to sediment, the persistence of nonylphenol is estimated to be significantly longer, potentially exceeding 60 years. aloki.hu

Table 1: Factors Affecting the Environmental Half-Life of Nonylphenols

| Factor | Influence on Degradation |

|---|---|

| Temperature | Increased temperatures can enhance the rate of both aerobic and anaerobic biodegradation. epa.govresearchgate.net |

| pH | The optimal pH for nonylphenol biodegradation has been reported to be around 7.0. epa.gov |

| Oxygen Availability | Aerobic degradation is generally faster than anaerobic degradation. epa.govresearchgate.net |

| Microbial Communities | The presence of specific microbial strains adapted to degrade nonylphenols is crucial. |

| Sunlight (Photolysis) | Can lead to the degradation of nonylphenols in surface waters. aloki.hu |

| Adsorption to Sediment | Increases persistence, significantly extending the half-life. aloki.hu |

| Isomer Structure | The branching of the alkyl chain influences the rate of biodegradation. |

The bioavailability of this compound refers to the fraction of the chemical that is available for uptake by living organisms. This is closely linked to its environmental transport dynamics, which describe how the compound moves through and between different environmental compartments such as water, soil, and air.

Due to its chemical properties, including low water solubility and high hydrophobicity, this compound has a tendency to adsorb to organic matter in soil and sediment. researchgate.netcabidigitallibrary.org This adsorption process reduces its concentration in the water column and limits its immediate bioavailability to aquatic organisms. However, this partitioning to sediment also contributes to its long-term persistence in the environment. aloki.hu Changes in environmental conditions, such as shifts in the hydraulic regimes of a river, can lead to the release of adsorbed nonylphenols from the sediment back into the water, creating a secondary source of pollution.

The mobility of nonylphenol isomers in the environment is influenced by their adsorption coefficients (Koc), which vary depending on the isomer's structure and the characteristics of the environmental matrix. Research has indicated that branched isomers like this compound can exhibit lower Koc values in certain types of sediment compared to linear isomers. This suggests a potentially higher mobility in water systems for these branched isomers under specific conditions.

Bioaccumulation, the process by which a chemical accumulates in an organism at a concentration higher than that in the surrounding environment, is a significant concern for nonylphenols. aloki.hu Their lipophilic nature facilitates their accumulation in the fatty tissues of a wide range of aquatic organisms. This is particularly important for organisms at lower trophic levels, as it can lead to biomagnification through the food web. aloki.hu

The potential for long-range environmental transport of this compound is also a consideration. Although it is not persistent in the air due to rapid degradation by hydroxyl radicals, its persistence in water and sediment, combined with its bioaccumulation potential, suggests that it could be transported over long distances by migratory species. aloki.hu

Table 2: Adsorption Coefficients (Koc) of Selected Nonylphenol Isomers

| Compound | Koc (L/kg) | Matrix | Key Factor Influencing Adsorption |

|---|---|---|---|

| 4-NP111 (this compound) | 6.1×10³–1.1×10⁴ | Sediments (illite) | Illite content (~40%) |

| 4-NP7 | 6.67×10⁴ | Agricultural soil | Organic matter affinity |

| 4-n-NP (linear isomer) | 7.9×10⁴ | Soil | Linear alkyl chain |

This table is based on data from a study comparing the adsorption of different nonylphenol isomers and is intended to be illustrative of the structural influence on mobility.

Mechanistic Biochemical and Biological Interaction Studies Non Clinical

Molecular Mechanisms of Endocrine Activity

As a member of the alkylphenol group, 4-(1-Ethyl-1,3-dimethylpentyl)phenol is recognized for its potential to interfere with the endocrine system. This activity is primarily attributed to its structural similarity to natural hormones, allowing it to interact with hormone receptors and associated signaling pathways.

Receptor Binding and Signaling Pathway Modulation

Research into the endocrine-disrupting properties of this compound, also known as p353-nonylphenol (p353-NP), has demonstrated its ability to bind to the human estrogen receptor alpha (hERα). A study investigating various nonylphenol isomers found that there were no significant differences in the binding affinities of the tested isomers for hERα. The half-maximal inhibitory concentration (IC50) for these isomers, including p353-NP, was in the range of 2.1-8.1x10⁻⁶M. The binding affinity of these isomers relative to the natural hormone estradiol (B170435) was determined to be between 2.6 and 6.7x10⁻³.

While the isomers bind to the estrogen receptor, their effects on subsequent signaling pathways can differ. In the MVLN cell assay, a reporter gene assay for estrogenicity, p353-NP was one of only two isomers, along with p-NP, that was observed to enhance the estrogenic response of 100pM estradiol. This suggests that not all isomers that bind to the estrogen receptor act as simple agonists; some may function as partial agonists or even antagonists.

Currently, there is a lack of specific research on the direct interaction of this compound with androgen receptors and its subsequent modulation of androgen-responsive signaling pathways.

Isomer-Specific Differences in Endocrine Potential

The endocrine potential of nonylphenols is highly dependent on the specific isomeric structure. The branching of the nonyl side chain plays a crucial role in determining the estrogenic activity of the compound. Studies have consistently shown that different nonylphenol isomers exhibit varying degrees of estrogenic potency.

In a comparative study of seven nonylphenol isomers, it was revealed that while all isomers could bind to the estrogen receptor, their functional outcomes were not uniform. Some isomers acted as partial agonists, while others displayed antagonistic properties in the MVLN reporter gene assay. Specifically, p353-NP was shown to augment the estrogenic effect of estradiol, indicating its role as a partial agonist in this system. This highlights the critical need for an isomer-specific approach when evaluating the endocrine-disrupting potential of technical nonylphenol mixtures, which are composed of numerous isomers.

| Isomer | Receptor Binding (hERα) | Functional Activity (MVLN Assay with Estradiol) |

|---|---|---|

| p353-NP | Binds to receptor | Increased estrogenic response (Partial Agonist) |

| Other Isomers | Binds to receptor | Varying degrees of inhibition (Antagonistic) |

Gene Expression and Transcriptional Regulation

The interaction of this compound with cellular components can lead to alterations in gene expression, affecting various developmental and physiological processes.

Induction of Specific Gene Expression (e.g., T-box6 Gene) in Model Organisms

Exposure to p353-nonylphenol has been directly linked to the induction of the T-box6 (Tbx6) gene in zebrafish embryos. The Tbx6 gene is a crucial transcription factor involved in the formation of the paraxial mesoderm during embryonic development. Misregulation of this gene is associated with developmental abnormalities. The finding that p353-NP can induce the expression of this specific gene provides a molecular link between exposure to this compound and observed developmental effects in model organisms.

Modulation of Hormone Receptor Gene Expression (e.g., CrEcR in Chironomus riparius)

While there is no specific data on the effect of the this compound isomer on the ecdysone (B1671078) receptor (CrEcR) gene in the non-biting midge Chironomus riparius, studies on the broader class of nonylphenols have demonstrated their potential to disrupt endocrine-related gene expression in this aquatic insect. Nonylphenols are known to interfere with the hormonal systems of invertebrates. In C. riparius, exposure to endocrine-disrupting chemicals has been shown to alter the transcription of genes involved in the ecdysone signaling pathway, which is critical for molting and development. Further research is required to determine the specific impact of the this compound isomer on CrEcR and other hormone receptor genes in this organism.

Enzymatic and Biochemical Pathway Perturbations

The introduction of this compound into a biological system can lead to the perturbation of various enzymatic and biochemical pathways, including its own metabolism and the induction of cellular stress responses.

Studies on a closely related isomer, 4-(1-ethyl-1,4-dimethyl-pentyl)phenol, have shown that it can be biodegraded by certain microorganisms, such as Sphingomonas spp. edlists.org This process involves an initial ipso-hydroxylation of the phenolic ring, followed by cleavage of the alkyl side chain. edlists.org The ultimate products of this microbial degradation are hydroquinone (B1673460) and a nonanol derivative. edlists.org This indicates that specific enzymatic pathways are involved in the breakdown of these complex alkylphenols in the environment. edlists.org

Furthermore, investigations into the effects of nonylphenols in general have revealed their capacity to induce oxidative stress. This is characterized by a reduction in the levels of glutathione (B108866) and a decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The depletion of these protective enzymes can lead to an increase in reactive oxygen species (ROS), which can damage cellular components.

| Biochemical Parameter | Observed Effect | Consequence |

|---|---|---|

| Glutathione (GSH) | Reduction | Decreased antioxidant capacity |

| Superoxide Dismutase (SOD) | Reduced activity | Impaired detoxification of superoxide radicals |

| Catalase (CAT) | Reduced activity | Impaired breakdown of hydrogen peroxide |

| Glutathione Peroxidase (GPx) | Reduced activity | Reduced detoxification of hydroperoxides |

Role of Metabolites in Mediating Biological Responses

When a foreign compound (xenobiotic) enters a biological system, it is often metabolized into other substances. These metabolites can sometimes be more or less toxic than the parent compound. Understanding the role of metabolites is therefore crucial for a complete toxicological assessment.

In the field of ecotoxicology, the characterization of metabolites is of paramount importance for a thorough understanding of a contaminant's environmental fate and biological effects. The transformation of a parent compound into various metabolites can significantly alter its bioavailability, persistence, and toxicity.

A comprehensive mechanistic understanding requires the identification and toxicological evaluation of the major metabolites of this compound. This would involve laboratory studies to simulate environmental and biological degradation processes, followed by advanced analytical techniques to identify the resulting metabolites. Subsequently, these metabolites should be tested for their own biological activities. To date, specific studies on the metabolites of this compound and their role in mediating biological responses are not available in the scientific literature.

Emerging Research Directions and Methodological Innovations

Development of Advanced Analytical Techniques for Isomer-Specific Environmental Monitoring

Accurately assessing the environmental risk of 4-(1-Ethyl-1,3-dimethylpentyl)phenol requires analytical methods capable of separating and quantifying it within the complex mixture of nonylphenol isomers found in environmental samples. nih.gov Historically, limitations in analytical methods have often led to the quantification of nonylphenols as a whole, which can obscure the true environmental concentrations and potential risks of more potent or persistent isomers. nih.gov

Recent advancements have focused on powerful chromatographic techniques to overcome this challenge. A leading technology in this area is comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS) . usgs.govusgs.gov This method provides significantly enhanced resolution compared to traditional one-dimensional GC/MS, allowing for the separation and identification of a large number of individual alkylphenol isomers from complex matrices like wastewater, groundwater, and even food products. usgs.govusgs.govtandfonline.com For instance, GC×GC-ToFMS has been successfully used to characterize the composition of technical nonylphenol mixtures from various commercial suppliers, identifying between 59 and 66 distinct 4-NP isomers. usgs.gov In one study, this compound, also identified by the Juelich nomenclature as NP111, was specifically identified in coffee samples using this advanced technique. tandfonline.com

Other pre-concentration and extraction methods are also being refined for complex samples. Steam distillation extraction (SDE) has proven effective for extracting 4-NPs from challenging matrices like landfill leachate and municipal wastewater prior to GC×GC-ToFMS analysis. usgs.gov The development of these isomer-specific analytical methods is crucial for future monitoring programs and for building a more accurate picture of the environmental distribution and fate of individual isomers like this compound. tandfonline.com

Table 1: Analytical Techniques for Isomer-Specific Analysis

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| GC×GC-ToFMS | Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry. Offers superior separation power for complex mixtures. | Characterization of technical NP; identification of this compound in coffee. | usgs.govtandfonline.com |

| Steam Distillation Extraction (SDE) | A pre-concentration method effective for extracting semi-volatile compounds from complex aqueous matrices. | Extraction of 4-NPs from landfill leachate and wastewater prior to GC×GC analysis. | usgs.gov |

| HPLC-MS/MS | High-performance liquid chromatography coupled with tandem mass spectrometry. Used for quantifying known compounds. | Detection of total NPs in various food samples. | tandfonline.com |

Elucidation of Complete Biodegradation Pathways and Metabolite Libraries

Understanding the biodegradation of this compound is key to predicting its persistence in the environment. Research demonstrates that the biodegradation of nonylphenols is highly isomer-specific, meaning the structure of the alkyl side-chain significantly influences the degradation rate. nih.govacs.orgacs.orgmdpi.com Studies on river sediments and soils show that NP isomers with more complex branching, particularly at the α-carbon, tend to be more resistant to microbial degradation. nih.govacs.orgmdpi.com For example, under oxic conditions in river sediment, the half-lives of 19 different NP isomers ranged from 0.9 to 13.2 days. nih.govacs.orgacs.org

The degradation process involves microorganisms breaking down the compound, often through pathways that dihydroxylate the benzene (B151609) ring, followed by ring cleavage. nih.gov The ultimate breakdown products can then enter central metabolic cycles. nih.gov However, the initial steps and intermediate metabolites are highly dependent on the isomer's structure. Identifying these degradation products is a critical area of research. usgs.govnih.gov Analysis of samples from environments where biodegradation is occurring can reveal not only the parent compounds but also their transformation products, such as hydroxylated or carboxylated metabolites. tandfonline.comnih.gov

By identifying these metabolites, researchers can construct "metabolite libraries." These libraries are essential for a complete understanding of the environmental fate of this compound, as some degradation products may also have biological activity or toxicity. nih.govnih.gov This research helps to determine if biodegradation leads to complete mineralization (breakdown to CO2 and water) or the formation of persistent, potentially harmful, intermediate products.

Table 2: Biodegradation Half-Lives of Selected Nonylphenol Isomer Groups

| Isomer Structural Feature | Typical Half-Life Range (days) in Soil/Sediment | Biodegradability Trend | Reference |

|---|---|---|---|

| Longer Side Chains (e.g., 6-carbon) | 2.9 - 4.4 | More susceptible to biodegradation | acs.org |

| Shorter Side Chains (e.g., 4-carbon) | 11.5 - 13.2 | More recalcitrant to degradation | acs.org |

| Bulky α-Substituents (high branching) | Longer half-lives | More recalcitrant to degradation | nih.govacs.org |

| Less Branched Structures | Shorter half-lives | More susceptible to biodegradation | nih.govacs.org |

Integration of Computational Chemistry for Predictive Modeling of Structure-Activity Relationships

Given the vast number of possible nonylphenol isomers (over 200), it is impractical to experimentally test the properties of each one. researchgate.net Computational chemistry, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, provides a powerful in-silico alternative. mdpi.comfrontiersin.org QSAR models use mathematical equations to link the chemical structure of a compound to its physical, chemical, or biological activity. mdpi.comfrontiersin.orgnih.gov

For nonylphenols, QSAR models are being developed to predict key parameters such as biodegradability and estrogenic activity. nih.govacs.org These models rely on calculating a series of "molecular descriptors" for each isomer, which are numerical values that encode different aspects of the molecule's structure. Researchers have found strong correlations between certain descriptors and the observed half-lives of NP isomers. For instance, a descriptor for the degree of branching (IDWbar) showed a strong linear correlation with the half-lives of 19 NP isomers, indicating that this structural feature is a primary determinant of persistence. nih.govacs.org

By building and validating these models, scientists can predict the likely behavior of isomers that have not yet been synthesized or tested, including specific structures like this compound. nih.govmdpi.com This predictive capability allows for the prioritization of isomers for future toxicological and environmental studies, focusing resources on those predicted to be most persistent or most biologically active. nih.govacs.org The integration of deep learning and other advanced machine learning techniques is further enhancing the predictive power of these computational models. mdpi.comnih.gov

Table 3: Molecular Descriptors for QSAR Modeling of Nonylphenols

| Descriptor Type | Example Descriptor | Property Predicted | Reference |

|---|---|---|---|

| Topological | IDWbar (mean information index for the magnitude of distance) | Biodegradation half-life | nih.govacs.orgmdpi.com |

| Steric | Steric Hindrance Parameters | Biodegradation rate | mdpi.com |

| Constitutional | Side Chain Length | Biodegradation rate | acs.org |

| Quantum-Chemical | LUMO (Lowest Unoccupied Molecular Orbital energy) | Mutagenicity, Reactivity | nih.gov |

Comparative Mechanistic Studies Across Diverse Nonylphenol Isomers

The central reason for isomer-specific research is the observation that different nonylphenol isomers exhibit distinct biological activities. nih.govnih.gov This is particularly true for their endocrine-disrupting effects, which are mediated by their ability to bind to the estrogen receptor. nih.govresearchgate.net The specific three-dimensional shape of the branched nonyl group on an isomer like this compound dictates how well it fits into the receptor's binding pocket, and thus how potently it can mimic the natural hormone 17β-estradiol. nih.gov

Comparative mechanistic studies aim to understand these structure-dependent differences. By synthesizing specific, high-purity NP isomers and testing them in biological assays (such as cell-based reporter gene assays), researchers can directly compare their estrogenic potency. nih.gov Such studies have shown that the estrogenic activity of isomers can vary significantly. nih.govresearchgate.net For example, isomers with certain branching patterns are more potent estrogen receptor agonists than others, while the linear 4-n-nonylphenol (which is not a major component of technical mixtures) shows very weak activity. nih.gov

These studies are critical for moving beyond a generic risk assessment for "nonylphenol" to a more refined, isomer-specific assessment. usgs.gov By understanding the mechanisms that make one isomer more active than another, scientists can better interpret environmental monitoring data and predict the potential health risks associated with exposure to specific NP isomer profiles found in the environment. nih.gov

Novel Methodologies for Assessing Environmental Exposure and Bioavailability

The total concentration of a chemical in soil, sediment, or water does not always reflect the actual risk it poses to organisms. nih.govwayne.edu Only the fraction of the chemical that is "bioavailable"—that is, able to be taken up by an organism—can cause a toxic effect. nih.govwur.nl Consequently, a key area of emerging research is the development of methods to measure and predict the bioavailability of nonylphenol isomers like this compound in environmental compartments.

One approach involves using sorptive materials like Tenax® beads in laboratory experiments to estimate the fraction of a contaminant in sediment that can readily desorb into the water phase, mimicking the fraction available for uptake by aquatic organisms. nih.govwur.nl Studies have shown that a large portion (e.g., 95%) of extractable NP in sediment can desorb quickly and is easily biodegradable, suggesting this fraction is also the most bioavailable. nih.govwur.nl

Another important concept is the formation of non-extractable residues (NER), where the chemical becomes strongly bound or incorporated into the soil or sediment matrix, particularly with organic matter like humic and fulvic acids. nih.govtandfonline.com Research using radiolabeled NP isomers investigates how much of the compound becomes locked into these NERs over time versus how much remains bioaccessible or available for release back into the environment. nih.govtandfonline.com These studies indicate that while a significant portion can become non-extractable, there can be a dynamic equilibrium where some residues may become bioaccessible again over time. nih.govtandfonline.com Improving these methodologies is vital for refining environmental risk assessments, moving them from being based on total concentrations to being based on the more relevant bioavailable fraction. nih.govwayne.edu

Q & A

Q. What are the primary synthetic routes for 4-(1-Ethyl-1,3-dimethylpentyl)phenol, and what methodological considerations are critical for optimizing yield?

this compound can be synthesized via Friedel-Crafts alkylation of phenol with a branched alkyl halide precursor. Key steps include:

- Alkylation : React phenol with 1-ethyl-1,3-dimethylpentyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted phenol and byproducts.

- Yield Optimization : Control reaction temperature (0–5°C) to minimize polyalkylation. Excess phenol (2:1 molar ratio) improves selectivity for monoalkylation .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as a doublet (δ 6.8–7.2 ppm), while the branched alkyl chain shows multiplet signals for methyl/ethyl groups (δ 0.8–1.5 ppm).

- ¹³C NMR : The phenolic carbon resonates at δ 150–155 ppm; alkyl carbons appear between δ 10–40 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 234.1984 (calculated for C₁₅H₂₂O) .

Advanced Research Questions

Q. What thermodynamic data are available for this compound, and how can they inform reaction design?

Reaction thermochemistry studies report ΔrH° = -9.9 ± 2.9 kJ/mol for equilibria involving branched phenolic derivatives. This exothermicity suggests:

Q. What challenges arise in enantioselective synthesis of this compound derivatives, and how can they be addressed?

The bulky alkyl group introduces steric hindrance, complicating asymmetric catalysis. Methodological solutions include:

- Chiral Ligands : Use BINOL-derived phosphoric acids to induce asymmetry during alkylation .

- Biocatalysis : Engineered lipases (e.g., Candida antarctica Lipase B) can resolve racemic mixtures via kinetic resolution (ee >90%) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries to guide ligand design .

Q. How does this compound interact with environmental surfaces, and what analytical tools quantify its adsorption dynamics?

- Surface Adsorption : The phenolic -OH group binds to silica and metal oxides via hydrogen bonding. Adsorption isotherms (Langmuir model) show monolayer coverage at 25°C .

- Microspectroscopic Imaging : Raman mapping and ToF-SIMS visualize spatial distribution on indoor surfaces (e.g., glass, stainless steel) .

- Environmental Fate : GC-MS quantifies degradation products (e.g., quinones) under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.